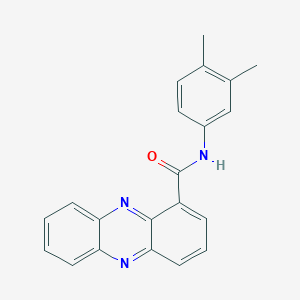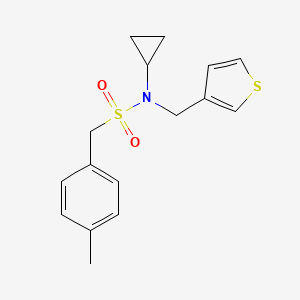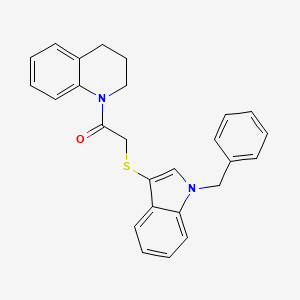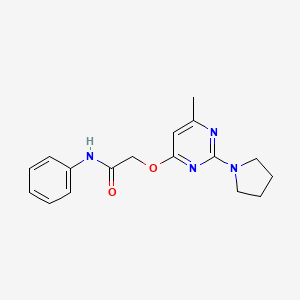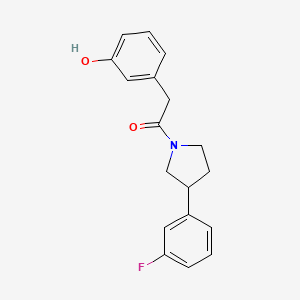
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FPE or 3'-fluoro-3-alpha-(2-hydroxy-3-phenylpropionyl)-nortropane. FPE is a derivative of cocaine with a similar structure and has been found to have similar but less potent effects on dopamine transporters.
Mécanisme D'action
FPE acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the brain's reward system. This mechanism of action is similar to cocaine but with less potent effects.
Biochemical and Physiological Effects
FPE has been found to have similar but less potent effects on dopamine transporters than cocaine. It has been shown to increase dopamine levels in the brain, leading to stimulation of the brain's reward system. FPE has also been found to have some antidepressant effects and may have potential use in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
FPE has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on dopamine transporters can be easily measured using radioligand binding assays. However, FPE has limitations in terms of its potency and selectivity for dopamine transporters, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on FPE. One area of research could be the development of more potent and selective dopamine transporter inhibitors based on the structure of FPE. Another area of research could be the investigation of FPE's potential use in the treatment of other substance abuse disorders, such as opioid addiction. Additionally, FPE could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.
Méthodes De Synthèse
The synthesis of FPE involves several steps. The first step involves the reaction of 3-hydroxyacetophenone with 3-fluorobenzaldehyde in the presence of a base to form 3-(3-fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. The second step involves the reaction of the obtained product with pyrrolidine in the presence of a reducing agent to form 1-(3-(3-fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone.
Applications De Recherche Scientifique
FPE has been studied for its potential therapeutic applications in the treatment of cocaine addiction and other substance abuse disorders. It has been found to have similar but less potent effects on dopamine transporters than cocaine, which makes it a potential candidate for medication-assisted treatment for cocaine addiction. FPE has also been studied for its potential use as a diagnostic tool for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-5-2-4-14(11-16)15-7-8-20(12-15)18(22)10-13-3-1-6-17(21)9-13/h1-6,9,11,15,21H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLBJWPVKSNDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


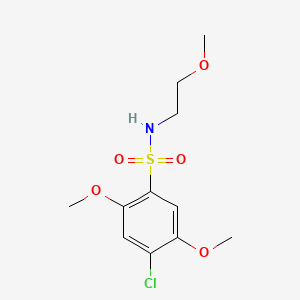
![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
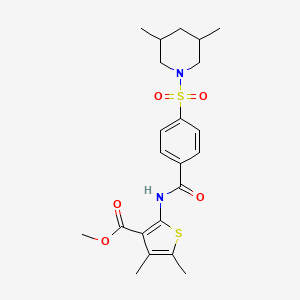
![5-(4-ethylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2819116.png)


